molecular formula C12H10Hg3O14 B12669625 Mercuric citrate CAS No. 42240-86-8

Mercuric citrate

Cat. No.: B12669625
CAS No.: 42240-86-8
M. Wt: 979.97 g/mol
InChI Key: HDCBDFYSGPMGMJ-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mercuric citrate (chemical formula: Hg(C₆H₅O₇)) is an inorganic mercury(II) compound where mercury is in the +2 oxidation state complexed with citrate ligands. While specific data on its synthesis and applications are sparse in the literature, its properties can be inferred by analogy with other mercury(II) compounds. Mercury(II) compounds are generally toxic, acting as potent cellular toxins due to their affinity for sulfhydryl (-SH) groups in proteins and enzymes, disrupting metabolic and structural functions .

This compound has been studied in toxicological contexts. For example, a single injection in mice significantly reduced cytoplasmic RNA levels in hypothalamic neurons, altering circadian rhythms by shifting the acrophase (peak time) and reducing rhythm amplitude .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

42240-86-8

Molecular Formula

C12H10Hg3O14

Molecular Weight

979.97 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;mercury(2+)

InChI

InChI=1S/2C6H8O7.3Hg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6

InChI Key

HDCBDFYSGPMGMJ-UHFFFAOYSA-H

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Hg+2].[Hg+2].[Hg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Mercuric citrate can be synthesized through the reaction of mercuric oxide with citric acid. The reaction typically involves dissolving mercuric oxide in a solution of citric acid under controlled conditions. The resulting solution is then evaporated to obtain this compound crystals.

Industrial Production Methods

In industrial settings, the production of this compound involves similar methods but on a larger scale. The process includes the careful handling of mercury compounds due to their toxic nature. The reaction conditions are optimized to ensure maximum yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Mercuric citrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form mercuric oxide and other mercury compounds.

    Reduction: It can be reduced to elemental mercury under specific conditions.

    Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide and nitric acid are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride and stannous chloride are typical reducing agents.

    Substitution Reactions: These reactions often involve ligands such as chloride ions or other organic acids.

Major Products Formed

    Oxidation: Mercuric oxide (HgO) and other mercury salts.

    Reduction: Elemental mercury (Hg).

    Substitution: Various mercury complexes depending on the substituting ligand.

Scientific Research Applications

Mercuric citrate is used in several scientific research applications, including:

    Chemistry: As a reagent in analytical chemistry for the detection and quantification of certain ions.

    Biology: In histological staining techniques to preserve tissue samples.

    Medicine: Historically used in some medicinal preparations, although its use has declined due to toxicity concerns.

    Industry: Employed in the production of certain types of batteries and other industrial processes.

Mechanism of Action

The mechanism of action of mercuric citrate involves its ability to bind with sulfhydryl groups in proteins and enzymes. This binding disrupts the normal function of these biomolecules, leading to cellular toxicity. The compound can interfere with various metabolic pathways, particularly those involving thiol-containing enzymes.

Comparison with Similar Compounds

Comparison with Similar Mercury Compounds

Mercuric citrate shares the Hg²⁺ ion with other mercury(II) compounds, but its citrate ligand influences solubility, bioavailability, and toxicity. Below is a comparative analysis with mercuric chloride (HgCl₂), mercuric sulfide (HgS), methylmercury chloride (CH₃HgCl), and phenyl mercuric acetate (C₆H₅HgO₂CCH₃).

Chemical and Toxicological Properties

Compound Chemical Formula Solubility in Water Key Toxicological Effects Applications
This compound Hg(C₆H₅O₇) Moderate (inferred) Neurotoxicity (RNA reduction, circadian disruption) ; nephrotoxicity (inferred) Limited; research settings
Mercuric chloride HgCl₂ High Nephrotoxicity, genotoxicity, broad cytotoxicity Disinfectant, organic synthesis
Mercuric sulfide HgS Insoluble Low acute toxicity; chronic exposure risks Pigment (vermilion), traditional medicine
Methylmercury chloride CH₃HgCl Moderate Neurotoxicity (CNS damage), teratogenicity Historical fungicide, environmental contaminant
Phenyl mercuric acetate C₆HHgO₂CCH₃ Low Cytotoxicity across cell types Preservative, antifungal agent

Mechanistic and Functional Differences

  • Solubility and Bioavailability :
    • Mercuric chloride’s high solubility enhances its acute toxicity compared to less soluble compounds like mercuric sulfide . This compound’s moderate solubility (inferred from citrate’s chelating properties) may allow systemic distribution but with slower uptake than HgCl₂ .
  • Ligand Effects :
    • Citrate’s chelation may stabilize Hg²⁺ in solution, altering its interaction with biological targets. For example, HgCl₂ binds directly to methionine’s sulfur atom , whereas citrate-bound Hg²⁺ might require ligand displacement for reactivity.
  • Cellular Targets :
    • Methylmercury and phenylmercury compounds exhibit lipid solubility, enabling blood-brain barrier penetration and neurotoxicity . In contrast, this compound’s polar nature may limit CNS access, though hypothalamic RNA disruption suggests localized neurotoxicity .
  • Genotoxicity: Mercuric chloride induces weakly positive dominant lethal mutations and chromosomal aberrations in rodents . Analogous data for this compound are lacking, but shared Hg²⁺ chemistry implies similar risks .

Decontamination and Environmental Persistence

DeconGel 1101, effective on mercury(II) oxide (HgO), is likely applicable to this compound due to shared Hg²⁺ reactivity . However, citrate’s organic component may complicate degradation compared to inorganic salts like HgCl₂.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.